N-propylpyrimidin-2-amine

Overview

Description

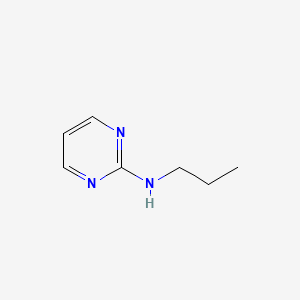

N-propylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

N-Propylpyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing diseases like sleeping sickness and malaria . These compounds have shown significant in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .

Mode of Action

2-aminopyrimidine derivatives are known to interact with their targets, leading to changes that inhibit the growth of the disease-causing organisms . The influence of structural modifications on these activities is a topic of ongoing research .

Biochemical Pathways

This compound, as a 2-aminopyrimidine derivative, is likely involved in the purine and pyrimidine metabolic pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, which are essential for many biochemical processes . The compound may affect these pathways, leading to downstream effects that inhibit the growth of the targeted organisms .

Pharmacokinetics

A related compound, a novel pyrimidin-2-amine derivative, has shown good plasma stability and liver microsomal stability . These properties impact the bioavailability of the compound, which is crucial for its effectiveness .

Result of Action

The result of the action of this compound is the inhibition of the growth of the targeted organisms, leading to potential therapeutic effects against diseases like sleeping sickness and malaria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylpyrimidin-2-amine typically involves the reaction of propylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where propylamine reacts with 2-chloropyrimidine under basic conditions to yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-propylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-propylpyrimidin-2-one.

Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-propylpyrimidin-2-one, while substitution reactions can produce a variety of this compound derivatives .

Scientific Research Applications

N-propylpyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: this compound derivatives are investigated for their potential as therapeutic agents in treating various diseases.

Comparison with Similar Compounds

Similar Compounds

2-aminopyrimidine: A closely related compound with similar chemical properties but different biological activities.

N-methylpyrimidin-2-amine: Another derivative with a methyl group instead of a propyl group.

5-bromo-N-propylpyrimidin-2-amine: A brominated derivative with distinct chemical reactivity.

Uniqueness

N-propylpyrimidin-2-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

N-propylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound has a pyrimidine core substituted with a propyl group at the nitrogen position. This structure contributes to its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the expression of pro-inflammatory mediators such as prostaglandin E2 and nitric oxide synthase, which are involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

In studies focusing on neuronal nitric oxide synthase (nNOS), compounds similar to this compound have shown promise as neuroprotective agents. These compounds can selectively inhibit nNOS, thereby reducing neurotoxic nitric oxide levels in neurological disorders .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by carrageenan, this compound significantly reduced paw edema in rats by approximately 50%, comparable to traditional anti-inflammatory drugs like indomethacin .

| Treatment | Reduction (%) |

|---|---|

| This compound | 50 |

| Indomethacin | 55 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammation and microbial resistance.

- Disruption of Cell Membranes : It may alter membrane integrity in bacterial cells, leading to cell death.

- Modulation of Signaling Pathways : By affecting nitric oxide pathways, it can influence neuronal health and inflammation.

Properties

IUPAC Name |

N-propylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-8-7-9-5-3-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBMNVOWYJIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.